1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyrrolidine, featuring a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the third position
Preparation Methods
The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions, which may involve the use of amines and carbonyl compounds under acidic or basic conditions.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, typically using carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of amines.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the amide nitrogen, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the carboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid:
1-Cyclopropyl-5-oxopyrrolidine-3-carboxylate: The ester derivative of the compound, which has different solubility and stability properties.
1-Cyclopropyl-5-oxopyrrolidine-3-carboxyl chloride: This acyl chloride derivative is more reactive and is used in acylation reactions.
Biological Activity
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 183.22 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl group, a pyrrolidine ring, and a carboxamide functional group, which contribute to its unique biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival.
- Receptor Binding : The compound interacts with neurotransmitter receptors, which may influence neurological functions and provide therapeutic effects in neurological disorders.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity across several cancer cell lines. In vitro studies have demonstrated its effectiveness against:
Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.2 | Induces apoptosis |
MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.5 | Inhibition of migration |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects. It was tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus, yielding promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
These results indicate the compound's potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity :
- Study on Antimicrobial Effects :
Properties
IUPAC Name |
1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-8(12)5-3-7(11)10(4-5)6-1-2-6/h5-6H,1-4H2,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCDDXRJZZHMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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